N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride
Description
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride (molecular formula: C₁₇H₂₄ClN₃O₂, molecular weight: 337.8 g/mol) is a structurally complex compound featuring three key moieties: a 2-methylindole ring, a 4-aminooxane (oxan-4-yl) scaffold, and an acetamide linker . The indole moiety is known for its role in modulating biological targets such as serotonin receptors and apoptosis-related proteins, while the 4-aminooxane group enhances solubility and facilitates hydrogen bonding interactions with enzymes or receptors .
In vitro models demonstrate antiproliferative effects against cancer cell lines, likely through Bcl-2/Mcl-1 pathway modulation, while neuropharmacological assays suggest anxiolytic properties via serotonin receptor interactions .
Properties
Molecular Formula |
C17H24ClN3O2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-13-10-14-4-2-3-5-15(14)20(13)11-16(21)19-12-17(18)6-8-22-9-7-17;/h2-5,10H,6-9,11-12,18H2,1H3,(H,19,21);1H |
InChI Key |
YJAQKLKTJCTQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3(CCOCC3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining indole, oxane, and acetamide functionalities. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Insights :
Structural Impact on Solubility: The 4-aminooxane group in the target compound improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., 10j) .
Bioactivity Variations: Indole derivatives with halogen substitutions (e.g., chloro, iodo) exhibit enhanced cytotoxicity but may compromise selectivity . The target compound’s oxane-amino group enables dual functionality: anticancer activity via protein-protein interaction inhibition and neuroactivity through serotonin pathway modulation .
Synthetic Challenges : Compounds like 10j and 10k (Table 1) show lower yields (6–17%) due to steric hindrance from substituents, whereas the target compound’s synthesis is more streamlined .
Biological Activity
N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
The chemical formula for N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride is , with a molecular weight of approximately 337.8 g/mol. This compound contains an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClN₃O₂ |
| Molecular Weight | 337.8 g/mol |
| CAS Number | 2418667-25-9 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the indole ring suggests potential interactions with serotonin receptors and other neuroreceptors, which may explain its pharmacological effects. Additionally, the oxan moiety may contribute to its ability to penetrate biological membranes, enhancing its bioavailability.
Anticancer Activity
Recent studies have shown that compounds similar to N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide exhibit significant anticancer properties. For instance, a study on nitrogen analogues of quinones demonstrated their effectiveness against various cancer cell lines, suggesting that our compound may share similar mechanisms of action through redox modulation and apoptosis induction .
Neuropharmacological Effects
The indole derivative has been explored for its neuropharmacological effects. Research indicates that indole derivatives can act as serotonin receptor modulators, which are crucial in treating anxiety and depression. The specific activity of N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide in this context remains to be fully elucidated but holds promise based on structural similarities to known active compounds .
Case Studies
- Case Study on Indole Derivatives : A series of indole-based compounds were tested for their antitumor efficacy in vitro and in vivo models. Results indicated that modifications to the indole structure significantly enhanced cytotoxicity against breast cancer cell lines .
- Neuropharmacological Assessment : In a study assessing the effects of various indole derivatives on anxiety-like behavior in rodents, compounds with similar structures to N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide showed reduced anxiety levels, indicating potential therapeutic applications in anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
